molecular formula C14H18N6O3S2 B2706408 3-methoxy-1-methyl-N-(5-((2-oxo-2-(pyrrolidin-1-yl)ethyl)thio)-1,3,4-thiadiazol-2-yl)-1H-pyrazole-4-carboxamide CAS No. 1170512-83-0

3-methoxy-1-methyl-N-(5-((2-oxo-2-(pyrrolidin-1-yl)ethyl)thio)-1,3,4-thiadiazol-2-yl)-1H-pyrazole-4-carboxamide

Cat. No.: B2706408
CAS No.: 1170512-83-0
M. Wt: 382.46
InChI Key: OMMIZNCLEDEKLF-UHFFFAOYSA-N
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Description

3-methoxy-1-methyl-N-(5-((2-oxo-2-(pyrrolidin-1-yl)ethyl)thio)-1,3,4-thiadiazol-2-yl)-1H-pyrazole-4-carboxamide is a useful research compound. Its molecular formula is C14H18N6O3S2 and its molecular weight is 382.46. The purity is usually 95%.
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Biological Activity

3-Methoxy-1-methyl-N-(5-((2-oxo-2-(pyrrolidin-1-yl)ethyl)thio)-1,3,4-thiadiazol-2-yl)-1H-pyrazole-4-carboxamide is a complex organic compound with potential therapeutic applications. This article reviews its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant studies.

Chemical Structure and Properties

The compound has the following characteristics:

  • IUPAC Name : this compound
  • Molecular Formula : C₁₄H₁₈N₆O₃S₂
  • Molecular Weight : 382.5 g/mol
  • CAS Number : 1170512-83-0

Biological Activity Overview

The biological activities of this compound have been explored in various studies, revealing its potential in multiple therapeutic areas.

1. Anticancer Activity

Research indicates that derivatives of pyrazole and thiazole exhibit significant anticancer properties. For instance:

  • A study demonstrated that compounds with similar structural motifs showed cytotoxic effects against various cancer cell lines, including HeLa (cervical cancer) and Caco-2 (colon cancer) cells. The mechanism involves the induction of apoptosis through caspase activation pathways .

2. Anti-inflammatory Effects

The compound has been investigated for its anti-inflammatory properties:

  • In vitro assays have shown that it can inhibit cyclooxygenase enzymes (COX-I and COX-II), which are crucial in the inflammatory process. The IC50 values for COX-II inhibition were reported in the range of 0.52–22.25 μM, indicating moderate to high potency compared to standard anti-inflammatory drugs like Celecoxib .

The proposed mechanisms of action include:

  • Inhibition of Enzymatic Activity : The compound may inhibit specific enzymes involved in inflammatory pathways, reducing the production of pro-inflammatory mediators.
  • Induction of Apoptosis : By activating caspases, it promotes programmed cell death in cancerous cells, which is crucial for effective cancer treatment.

Case Studies and Research Findings

Several studies have focused on the biological activity of similar compounds:

StudyFindings
Eren et al. (2023)Reported that pyrazole derivatives exhibited high selectivity towards COX-II with minimal ulcerogenic effects, suggesting a favorable safety profile for anti-inflammatory applications .
Hwang et al. (2023)Found that certain pyrazole-based compounds demonstrated significant inhibitory potential against COX enzymes, with IC50 values indicating strong activity .
Chahal et al. (2023)Discussed the design and synthesis of COX inhibitors featuring thiadiazole and pyrazole scaffolds, highlighting their potential as novel therapeutic agents .

Properties

IUPAC Name

3-methoxy-1-methyl-N-[5-(2-oxo-2-pyrrolidin-1-ylethyl)sulfanyl-1,3,4-thiadiazol-2-yl]pyrazole-4-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18N6O3S2/c1-19-7-9(12(18-19)23-2)11(22)15-13-16-17-14(25-13)24-8-10(21)20-5-3-4-6-20/h7H,3-6,8H2,1-2H3,(H,15,16,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OMMIZNCLEDEKLF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C(=N1)OC)C(=O)NC2=NN=C(S2)SCC(=O)N3CCCC3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18N6O3S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

382.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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